1,4-Dioxaspiro[4.5]decan-8-amine
Overview
Description
1,4-Dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a decane backbone with an amine group at the 8th position
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Safety and Hazards
“1,4-Dioxaspiro[4.5]decan-8-amine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary targets of 1,4-Dioxaspiro[4.5]decan-8-amine are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .
Mode of Action
The mode of action of 1,4-Dioxaspiro[4As a novel compound, its interactions with biological targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 1,4-Dioxaspiro[4It has been synthesized via palladium-catalysed aminocarbonylation , suggesting that it may interact with biochemical pathways involving palladium-catalysed reactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Dioxaspiro[4Its impact on bioavailability is currently unknown . The compound has a molecular weight of 157.21 , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 1,4-Dioxaspiro[4As a new compound, its effects at the molecular and cellular level are subjects of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound at room temperature , suggesting that temperature can affect its stability. Furthermore, the compound’s solid physical state may also influence its solubility and therefore its bioavailability and efficacy.
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4One common synthetic route includes the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-amine can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.4]nonane: Similar in structure but with a smaller ring size.
1,4-Dioxaspiro[5.5]undecane: Larger ring size, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring size and the presence of an amine group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFVGCPLFJMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562412 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97096-16-7 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxa-spiro[4.5]dec-8-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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